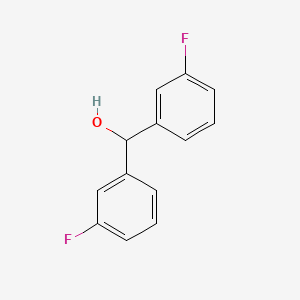
3,3'-Difluorobenzhydrol
Overview
Description
3,3’-Difluorobenzhydrol is an organic compound with the molecular formula C₁₃H₁₀F₂O and a molecular weight of 220.21 g/mol . It is a fluorinated derivative of benzhydrol, characterized by the presence of two fluorine atoms at the meta positions of the phenyl rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Bis(3-fluorophenyl)methanol is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as bis(4-fluorophenyl)methanol, have been found to participate in nucleophilic substitution reactions, allowing for the introduction of the moiety into target molecules .
Mode of Action
It’s suggested that the compound may interact with its targets through nucleophilic substitution reactions . This allows the compound to modify organic molecules, potentially enabling the creation of diverse chemical structures .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Similar compounds have been found to modify organic molecules, potentially enabling the creation of diverse chemical structures
Preparation Methods
3,3’-Difluorobenzhydrol can be synthesized from 3,3’-difluorobenzophenone through a reduction reaction. One common method involves the use of sodium borohydride in ethanol under an inert atmosphere at room temperature . The reaction typically proceeds as follows:
- Dissolve 3,3’-difluorobenzophenone in absolute ethanol.
- Add sodium borohydride to the solution.
- Stir the mixture at room temperature for about 30 minutes.
- Isolate the product by standard workup procedures.
Chemical Reactions Analysis
3,3’-Difluorobenzhydrol undergoes various chemical reactions, including:
Reduction: As mentioned, it can be synthesized by reducing 3,3’-difluorobenzophenone using sodium borohydride.
Oxidation: It can be oxidized back to 3,3’-difluorobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, converting the hydroxyl group to a halide using thionyl chloride.
Common reagents and conditions for these reactions include:
- Sodium borohydride for reduction.
- Chromium trioxide or potassium permanganate for oxidation.
- Thionyl chloride for substitution reactions.
Scientific Research Applications
3,3’-Difluorobenzhydrol has several applications in scientific research:
Comparison with Similar Compounds
3,3’-Difluorobenzhydrol can be compared with other fluorinated benzhydrol derivatives, such as:
4,4’-Difluorobenzhydrol: Similar in structure but with fluorine atoms at the para positions.
Bis(4-fluorophenyl)methanol: Another fluorinated benzhydrol derivative used in drug synthesis and polymer chemistry.
The uniqueness of 3,3’-Difluorobenzhydrol lies in the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
bis(3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMJXDJOHQCPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)
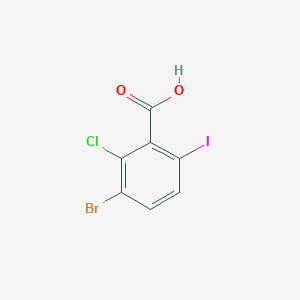
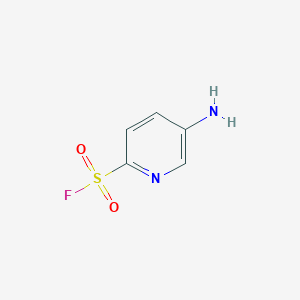
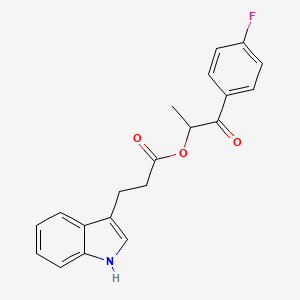
![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)
![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)
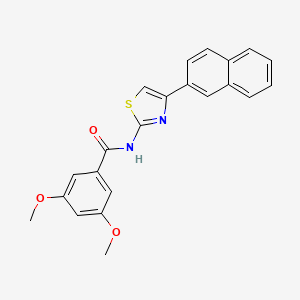

![(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929966.png)
![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2929970.png)
![3,4-difluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide](/img/structure/B2929971.png)
![3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2929972.png)
![N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2929973.png)
![1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2929974.png)
